4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Overview
Description
“4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is a chemical compound with the CAS Number: 1105188-79-1 . It has a molecular weight of 337.44 and is available in solid form . It is sold by various chemical suppliers .
Molecular Structure Analysis
The IUPAC name for this compound is 4,7-dimethoxy-N-[3-(4-morpholinyl)propyl]-1,3-benzothiazol-2-amine . The InChI code for this compound is 1S/C16H23N3O3S/c1-20-12-4-5-13(21-2)15-14(12)18-16(23-15)17-6-3-7-19-8-10-22-11-9-19/h4-5H,3,6-11H2,1-2H3,(H,17,18) . This information can be used to generate a 3D structure of the molecule for further analysis.Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 337.44 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Antiproliferative and Antimicrobial Properties
- A series of Schiff bases derived from 1,3,4-thiadiazole compounds showed significant biological activities, including DNA protective ability and antimicrobial action against S. epidermidis. Some compounds exhibited cytotoxicity against cancer cell lines, highlighting their potential in chemotherapy strategies (Gür et al., 2020).
Synthesis and Biological Activities of Benzoxazine Derivatives
- New methods were developed for the synthesis of benzoxazine derivatives, which are crucial for creating medicinally important compounds. This research underscores the importance of these derivatives in drug development (Prajapati et al., 2019).
Novel Security Ink Applications
- A study on a novel V-shaped molecule based on benzo[d]thiazol demonstrated potential applications in security inks, showcasing the material science applications of such compounds (Lu & Xia, 2016).
Anticancer Activities of Benzothiazole Derivatives
- Synthesis of benzothiazole derivatives revealed compounds with higher anti-tumor activity against melanoma cells, suggesting their utility in cancer treatment (Xia, 2013).
Properties
IUPAC Name |
4,7-dimethoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-20-12-4-5-13(21-2)15-14(12)18-16(23-15)17-6-3-7-19-8-10-22-11-9-19/h4-5H,3,6-11H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFQRDWIUZFFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NCCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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